molecular formula C22H23N3O3 B2953726 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone CAS No. 1203103-63-2

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone

Cat. No.: B2953726
CAS No.: 1203103-63-2
M. Wt: 377.444
InChI Key: XZQQUKSARVWSTK-UHFFFAOYSA-N
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Description

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone is a complex organic compound that features multiple functional groups, including an indole, a furan, and a piperazine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone can be approached through a multi-step process:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.

    Cyclopentane Ring Formation: The cyclopentane ring can be introduced through a cyclization reaction, possibly using a Diels-Alder reaction.

    Attachment of the Furan Group: The furan-2-carbonyl group can be attached via an acylation reaction, such as Friedel-Crafts acylation.

    Piperazine Introduction: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the piperazine moiety.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimizing the synthetic route to maximize yield and minimize cost. This often includes:

    Catalysis: Using catalysts to increase reaction efficiency.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Automation: Utilizing automated reactors and continuous flow systems to scale up production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and furan rings.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitors of enzymes due to the presence of multiple functional groups.

    Receptor Binding: Possible binding to biological receptors, influencing cellular processes.

Medicine

    Drug Development: Exploration as a lead compound in drug discovery for various diseases.

    Pharmacokinetics: Studies on absorption, distribution, metabolism, and excretion.

Industry

    Material Science: Potential use in the development of new materials with unique properties.

    Agriculture: Possible applications as agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone would depend on its specific biological target. Generally, such compounds can:

    Bind to Enzymes: Inhibit enzyme activity by binding to the active site.

    Interact with Receptors: Modulate receptor activity by acting as agonists or antagonists.

    Affect Signaling Pathways: Influence cellular signaling pathways, leading to changes in cell function.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-dihydro-1H-indol-4-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone: Similar structure but lacks the cyclopentane ring.

    2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-1-(4-(pyridin-2-carbonyl)piperazin-1-yl)ethanone: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

    Structural Complexity: The presence of multiple rings and functional groups makes it unique.

    Potential Biological Activity: The combination of indole, furan, and piperazine moieties may result in unique biological activities.

Properties

IUPAC Name

2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c26-21(23-10-12-24(13-11-23)22(27)20-9-4-14-28-20)15-25-18-7-2-1-5-16(18)17-6-3-8-19(17)25/h1-2,4-5,7,9,14H,3,6,8,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQQUKSARVWSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C3=CC=CC=C23)CC(=O)N4CCN(CC4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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